molecular formula C12H14BrNO B2981485 3-Bromo-1-(2-methylphenyl)piperidin-2-one CAS No. 1343254-36-3

3-Bromo-1-(2-methylphenyl)piperidin-2-one

Cat. No.: B2981485
CAS No.: 1343254-36-3
M. Wt: 268.154
InChI Key: WCIGZSDAMPQQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-(2-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . This compound is characterized by the presence of a bromine atom attached to the piperidinone ring and a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Bromo-1-(2-methylphenyl)piperidin-2-one is used in several scientific research fields:

Future Directions

For more detailed information, refer to relevant peer-reviewed papers and technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-methylphenyl)piperidin-2-one typically involves the bromination of 1-(2-methylphenyl)piperidin-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylphenyl group allows for selective interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

3-bromo-1-(2-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGZSDAMPQQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCC(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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